Selenophen-2-ylmethanol
CAS No.:
Cat. No.: VC17381137
Molecular Formula: C5H6OSe
Molecular Weight: 161.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6OSe |
|---|---|
| Molecular Weight | 161.07 g/mol |
| IUPAC Name | selenophen-2-ylmethanol |
| Standard InChI | InChI=1S/C5H6OSe/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 |
| Standard InChI Key | GUPKFWLCFYLJQL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C[Se]C(=C1)CO |
Introduction
Structural and Electronic Characteristics
Selenophen-2-ylmethanol belongs to the selenophene family, a class of five-membered heteroaromatic compounds where selenium replaces one carbon atom in the ring. The hydroxymethyl group introduces polarity and hydrogen-bonding capability, distinguishing it from simpler selenophene derivatives.
Molecular Geometry and Aromaticity
The selenophene ring exhibits a planar structure with bond lengths and angles consistent with aromatic systems. Computational studies on similar selenophene derivatives suggest that the Se atom contributes to conjugation through its lone pairs, stabilizing the aromatic system . The -CH₂OH group at the 2-position likely induces minor distortions in the ring planarity due to steric and electronic effects.
Electronic Properties
Selenium’s lower electronegativity compared to sulfur or oxygen enhances the polarizability of selenophene derivatives. The hydroxymethyl group further modifies the electron density distribution, as evidenced by UV–vis spectra of related compounds (e.g., DH-1–3 in ), which show absorption maxima influenced by substituents. For selenophen-2-ylmethanol, a bathochromic shift is anticipated due to the electron-donating nature of the -CH₂OH group.
Synthetic Routes
While no explicit synthesis of selenophen-2-ylmethanol is documented, plausible pathways can be inferred from methods used for analogous selenophene alcohols.
Cyclization Strategies
Recent advances in selenophene synthesis emphasize cyclization reactions. For example, iodine-mediated cyclization of 1,3-dienyl bromides with potassium selenocyanate has been employed to construct selenophene cores . Adapting this method, 2-hydroxymethyl selenophene could be synthesized via:
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Formylation: Introducing a formyl group at the 2-position using Vilsmeier–Haack conditions.
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Reduction: Reducing the formyl group to -CH₂OH using NaBH₄ or LiAlH₄.
This approach mirrors the synthesis of DH-1–3, where formylation and Wittig reactions were key steps .
Alternative Pathways
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Radical Cyclization: Selenium-centered radicals, generated from diselenides, could facilitate cyclization of propargyl alcohols, yielding hydroxymethyl-substituted selenophenes .
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Cross-Coupling Reactions: Palladium-catalyzed coupling of selenophene boronic acids with hydroxymethyl halides offers another route, though this remains untested.
Physicochemical Properties
Spectroscopic Data
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UV–Vis: Expected absorption bands in the 250–350 nm range, similar to DH-1 (λmax = 320 nm) .
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NMR: ¹H NMR would show signals for aromatic protons (δ 7.0–7.5 ppm) and the -CH₂OH group (δ 3.5–4.0 ppm).
Applications in Materials Science
Organic Electronics
Selenophene derivatives are prized for their optoelectronic properties. For instance, selenophene-based polymers achieve power conversion efficiencies exceeding 17% in organic photovoltaics (OPVs) . Selenophen-2-ylmethanol could serve as a monomer for conjugated polymers, with the -CH₂OH group enabling post-polymerization functionalization (e.g., esterification for solubility tuning).
Supramolecular Assembly
Intermolecular interactions (e.g., Se···Se, hydrogen bonds) may drive self-assembly into ordered nanostructures. Crystal structures of DH-1 and DH-2 reveal dense packing via S/Se interactions , a feature selenophen-2-ylmethanol could replicate in thin films.
Challenges and Future Directions
Synthetic Optimization
Current methods for selenophene synthesis often require harsh conditions (e.g., high temperatures, strong oxidants) . Developing milder, catalytic protocols for selenophen-2-ylmethanol is critical for scalability.
Stability Enhancements
Incorporating protective groups (e.g., silyl ethers) could mitigate oxidation during storage. Computational modeling, as demonstrated for thiocarbonyl S-methanides , may identify stable conformers or reactive intermediates.
Expanding Applications
Exploring selenophen-2-ylmethanol in catalysis or biomedical contexts (e.g., selenium-containing antioxidants) remains an open frontier.
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